![molecular formula C24H20ClNO3S B2976213 (4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114850-73-5](/img/structure/B2976213.png)
(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
“(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone” is a chemical compound with the following molecular formula: C13H9ClO2. It exhibits a monoclinic crystal structure with space group P21 and the following unit cell parameters: a = 6.5465 Å, b = 8.0647 Å, c = 10.8476 Å, and β = 105.591° . The compound’s asymmetric unit is depicted in the figure below:
Synthesis Analysis
The synthesis of this compound involves a mixture of thiophene-2-carbohydrazide and 4-chloro-4’-hydroxybenzophenone in anhydrous ethanol, followed by refluxing for 2 hours. After three days, colorless block crystals of 4-chloro-4’-hydroxybenzophenone are obtained .
Molecular Structure Analysis
The title compound adopts a distorted chair conformation, with the piperidine-4-one ring adopting normal chair conformation and equatorial orientations of all substituents except chlorine. The geometric parameters and frequency values were theoretically calculated using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity
The synthesis of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, and their reactivity towards sulfur- and oxygen-containing nucleophiles have been studied, showing methods for functionalization and potential applications in materials science and organic synthesis (Pouzet et al., 1998).
Clathrate Formation
The role of edge-to-face interaction between aromatic rings in clathrate formation has been explored, providing insights into molecular recognition and the design of novel host-guest systems (Eto et al., 2011).
Chemical Synthesis
Research on diaminoglyoxime in synthesizing derivatives such as 1,2,4-oxadiazolyl-benzothiazinones has highlighted new pathways in the development of chemicals with potential applications in drug discovery and material science (Khanmiri et al., 2014).
Structural Studies
Investigations into the structures of related benzothiazine derivatives have been conducted, revealing their potential for creating compounds with specific properties for applications in chemistry and pharmacology (Guhathakurta et al., 2017).
Environmental Applications
Studies have shown the enhanced oxidation of chlorophenols using radical generators, indicating potential environmental applications for water purification and the degradation of pollutants (Zhao et al., 2010).
properties
IUPAC Name |
(4-chlorophenyl)-[1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3S/c1-16(2)17-9-13-20(14-10-17)26-15-23(24(27)18-7-11-19(25)12-8-18)30(28,29)22-6-4-3-5-21(22)26/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLAJBDAUMMFLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone |
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